三碘化钕

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

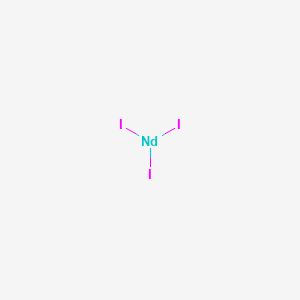

Neodymium (III) iodide is an inorganic salt of iodine and neodymium with the formula NdI3 . Neodymium uses the +3 oxidation state in the compound . The anhydrous compound is a green powdery solid at room temperature .

Synthesis Analysis

Neodymium triiodide can be prepared by heating neodymium and iodine in an inert atmosphere . It can also be prepared by the reaction of neodymium (III) oxide and hydroiodic acid to make a hydrate . The anhydrate can then be obtained by heating the nonahydrate with ammonium iodide .

Molecular Structure Analysis

Neodymium (III) iodide forms green, water-soluble hygroscopic crystals . It forms a nonahydrate crystal NdI3.9H2O – belongs to the orthorhombic crystal system, space group Pmmn, lattice constants a = 1.16604 nm, b = 0.80103 nm, c = 0.89702 nm, Z = 4 .

Chemical Reactions Analysis

Neodymium triiodide was isolated in the ionic form [NdI2(THF)5]+[NdI4(THF)2]– . Its structure and the structure of CpTmI2(THF)3 were established by X-ray diffraction analysis .

Physical and Chemical Properties Analysis

Neodymium (III) iodide has a molar mass of 524.96 g/mol . It has a melting point of 784°C . It forms a nonahydrate crystal NdI3.9H2O .

科学研究应用

分子结构分析:NdI3 已使用电子衍射等技术研究其分子结构,揭示了其 D3h 对称性和平衡核间距 (Y. Ezhov, S. A. Komarov, V. G. Sevast’yanov, 2000)。

异金属化合物形成:研究表明,NdI3 与 12 族金属碘化物反应形成异金属化合物。这些化合物因其结构和在创建掺镧系元素碘化物基质中的潜在应用而受到关注 (Louise Huebner, A. Kornienko, T. Emge, J. Brennan, 2004)。

发光研究:掺钕氟化铟镓酸盐玻璃显示出较高的相对热敏性,使其适用于非接触式发光温度计。该应用利用了钕的发光特性 (L. Nunes, Adelmo S. Souza, L. Carlos, Oscar L. Malta, 2017)。

聚合引发剂:基于 NdI3 的配合物已被用作开环聚合乳酸的高效引发剂,展示了它们在聚合物化学领域的效用 (A. Buchard, Rachel H. Platel, Audrey Auffrant, X. Goff, P. Floch, Charlotte K. Williams, 2010)。

稀土元素回收:对钕的回收潜力的研究,特别是从计算机硬盘驱动器中回收的钕,突出了 NdI3 在可持续技术和资源管理中的重要性 (B. Sprecher, Y. Xiao, A. Walton, J. Speight, R. Harris, R. Kleijn, G. Visser, G. Kramer, 2014)。

升华和热化学:已经研究了三碘化钕的升华性质和热化学,提供了对该化合物在不同条件下的物理性质的见解 (V. Motalov, A. M. Dunaev, L. S. Kudin, M. Butman, K. Krämer, 2020)。

有机硅化合物的合成:已经对 NdI2(一种相关化合物)与有机硅卤化物的反应性进行了研究,证明了其在合成各种有机硅化合物中的潜力 (T. V. Balashova, Dmitry M. Kusyaev, T. I. Kulikova, O. Kuznetsova, F. Edelmann, Stephan Giessmann, S. Blaurock, M. N. Bochkarev, 2007)。

安全和危害

Neodymium magnets, which are made from Neodymium, are the strongest permanent magnets and therefore pose a greater risk when handled . Consequently, the relevant safety precautions must be taken when coming into contact with neodymium magnets, with particular attention needed to the large neodymium magnets .

未来方向

作用机制

Target of Action

Neodymium(III) iodide, also known as Neodymium triiodide, is an inorganic salt of iodine and neodymium

Mode of Action

Neodymium(III) iodide is characterized by the +3 oxidation state of neodymium . The exact mode of action of this compound is not well understood, and it may vary depending on the specific context or application. In general, the interaction of inorganic compounds with biological systems can involve various mechanisms, such as redox reactions, coordination to proteins, or interference with metal ion homeostasis.

Biochemical Pathways

Iodine plays a vital role in human, plant, and animal life . It’s involved in the biosynthesis of thyroid hormones, which are crucial for normal growth, development, and metabolism . Any impact on iodine metabolism could potentially affect these processes.

Result of Action

It’s known that iodine is essential for the biosynthesis of thyroid hormones, which have widespread effects on the body, including growth, development, and metabolism . Any disruption of iodine homeostasis could potentially have wide-ranging effects.

Action Environment

The action, efficacy, and stability of Neodymium(III) iodide can be influenced by various environmental factors. These can include factors such as pH, temperature, and the presence of other ions or molecules. For instance, the compound is a green, water-soluble, hygroscopic crystal , suggesting that it could be sensitive to moisture.

生化分析

Biochemical Properties

It is known that neodymium compounds generally exhibit the +3 oxidation state

Cellular Effects

It is known that neodymium compounds can have various effects on cells . For instance, neodymium can stimulate the growth of certain microorganisms and increase the content of chlorophyll A, soluble protein, and the activity of antioxidant defenses .

Molecular Mechanism

It is known that neodymium generally uses the +3 oxidation state in its compounds

Temporal Effects in Laboratory Settings

It is known that neodymium compounds can have various effects over time . For instance, neodymium can stimulate the growth of certain microorganisms and increase the content of chlorophyll A, soluble protein, and the activity of antioxidant defenses .

Metabolic Pathways

It is known that iodine plays various roles in metabolism, including acting as an antioxidant of free radicals, an inducer of the expression of antioxidant enzymes, an activator of apoptotic pathways in neoplastic cells, and a modulator of the immune response .

Transport and Distribution

It is known that neodymium isotopes can be distributed and transported in deep water .

属性

| { "Design of the Synthesis Pathway": "The synthesis of Neodymium triiodide can be achieved through a precipitation reaction by reacting neodymium chloride and potassium iodide in an aqueous solution.", "Starting Materials": [ "Neodymium chloride (NdCl3)", "Potassium iodide (KI)", "Deionized water" ], "Reaction": [ "Dissolve 10 g of neodymium chloride (NdCl3) in 100 mL of deionized water.", "Dissolve 12.6 g of potassium iodide (KI) in 100 mL of deionized water.", "Add the potassium iodide solution dropwise to the neodymium chloride solution while stirring continuously.", "The mixture will turn yellow as Neodymium triiodide (NdI3) precipitates.", "Filter the precipitate and wash it with deionized water to remove any impurities.", "Dry the Neodymium triiodide (NdI3) in a vacuum oven at 80°C for 24 hours." ] } | |

CAS 编号 |

13813-24-6 |

分子式 |

I3Nd |

分子量 |

524.96 g/mol |

IUPAC 名称 |

neodymium(3+);triiodide |

InChI |

InChI=1S/3HI.Nd/h3*1H;/q;;;+3/p-3 |

InChI 键 |

DKSXWSAKLYQPQE-UHFFFAOYSA-K |

SMILES |

I[Nd](I)I |

规范 SMILES |

[I-].[I-].[I-].[Nd+3] |

| 13813-24-6 | |

Pictograms |

Irritant; Health Hazard |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

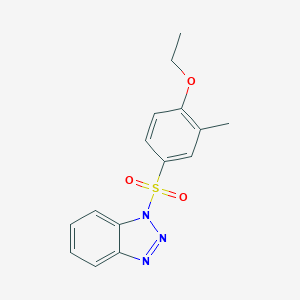

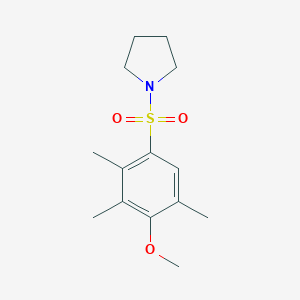

![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B224993.png)

![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B224999.png)

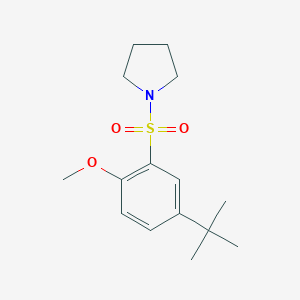

![1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B225000.png)

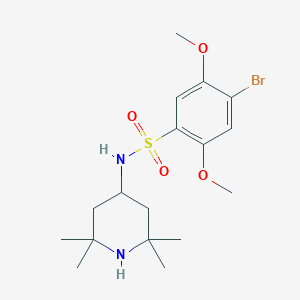

![1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-(3-pyridyl)piperidine](/img/structure/B225028.png)